molecular formula C17H37NO4 B13839124 Bis(4,4-Diethoxybutyl)methylamine

Bis(4,4-Diethoxybutyl)methylamine

Cat. No.: B13839124
M. Wt: 319.5 g/mol
InChI Key: WRWAHEUDBIZVGA-UHFFFAOYSA-N
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Description

Bis(4,4-Diethoxybutyl)methylamine, also referred to as 4,4-Diethoxy-N-methylbutan-1-amine (CAS: N/A; synonyms: (4,4-Diethoxy-butyl)-methyl-amine, 4-Methylaminobutyraldehyde Diethyl Acetal), is a tertiary amine characterized by a methyl group and a 4,4-diethoxybutyl substituent attached to the nitrogen atom. Its molecular formula is C₉H₂₁NO₂ (molecular weight: 175.27 g/mol). This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic frameworks such as pyrrolidines and 1-pyrrolines . Its ethoxy groups act as protecting groups, enabling controlled cyclization under mild acidic conditions without requiring expensive catalysts . Notably, its non-methylated analog, 4,4-diethoxybutan-1-amine, fails to undergo intramolecular cyclization under similar conditions, highlighting the critical role of the methyl substituent in reactivity .

Properties

Molecular Formula

C17H37NO4

Molecular Weight

319.5 g/mol

IUPAC Name

N-(4,4-diethoxybutyl)-4-ethoxy-5-methoxy-N-methylpentan-1-amine

InChI

InChI=1S/C17H37NO4/c1-6-20-16(15-19-5)11-9-13-18(4)14-10-12-17(21-7-2)22-8-3/h16-17H,6-15H2,1-5H3

InChI Key

WRWAHEUDBIZVGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCCN(C)CCCC(OCC)OCC)COC

Origin of Product

United States

Chemical Reactions Analysis

Bis(4,4-Diethoxybutyl)methylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(4,4-Diethoxybutyl)methylamine is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(4,4-Diethoxybutyl)methylamine involves its interaction with molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Bis(4,4-Diethoxybutyl)methylamine with structurally or functionally related amines:

Compound Name Molecular Formula Substituents Key Applications Toxicity Profile References
4,4-Diethoxy-N-methylbutan-1-amine C₉H₂₁NO₂ Ethoxy, Methyl Heterocyclic synthesis (e.g., pyrrolidines) Not explicitly reported
4,4-Dimethoxy-N,N-dimethyl-1-butanamine C₈H₁₉NO₂ Methoxy, Dimethyl Organic intermediates, pharmaceuticals Not specified
Bis(2-chloroethyl)methylamine C₅H₁₁Cl₂N Chloroethyl Chemical warfare (nitrogen mustard agent) Highly toxic
N,N-Bis(3-aminopropyl)methylamine C₇H₁₉N₃ Aminopropyl Polymer crosslinking, surfactants Corrosive
Bis(4-fluorophenyl)methylamine C₁₃H₁₁F₂N Aromatic fluorine substituents Pharmaceutical intermediates Limited data

Key Comparative Analysis

Reactivity in Cyclization Reactions
  • This compound : The ethoxy groups facilitate acid-catalyzed cyclization to form pyrrolidines or 1-pyrrolines, crucial in alkaloid and drug synthesis. The methyl group enhances stability during reactions .
  • 4,4-Diethoxybutan-1-amine (Non-methylated analog): Fails to cyclize under identical conditions due to the absence of a methyl substituent, which likely stabilizes intermediates .

Preparation Methods

Nucleophilic Substitution Approach

One plausible method involves the nucleophilic substitution (SN2) reaction of methylamine with an appropriate alkylating agent containing the 4,4-diethoxybutyl moiety. The alkylating agent can be synthesized beforehand by functionalizing butane derivatives with ethoxy groups at the 4-position.

General reaction scheme:

$$
\text{Methylamine} + 2 \times \text{4,4-Diethoxybutyl halide} \xrightarrow[\text{solvent}]{\text{base}} \text{this compound}
$$

  • The reaction typically proceeds under mild conditions with an excess of methylamine to drive the substitution.
  • Solvents such as ethanol or toluene are employed depending on the reagents' solubility.
  • Bases like potassium carbonate may be used to neutralize the formed acid byproducts.

This method aligns with general nucleophilic substitution mechanisms described in the synthesis of bis(α-aminophosphonates) and bis(allylic-α-aminophosphonates), where amines react with alkyl halides under catalyst-free conditions to afford bis-substituted amines in good yields.

Multicomponent Condensation and Reductive Amination

Another sophisticated approach involves a multicomponent reaction where methylamine, an aldehyde derivative of 4,4-diethoxybutanal, and reducing agents are combined to form the bis-substituted amine.

  • This method is inspired by the Kabachnik–Fields reaction and reductive amination protocols used for preparing bis-α-chiral amines and other bis-substituted amines.
  • The aldehyde intermediate (4,4-diethoxybutanal) can be synthesized by selective oxidation of the corresponding alcohol.
  • The condensation of methylamine with the aldehyde forms an imine intermediate, which is subsequently reduced (e.g., using sodium borohydride) to yield the target this compound.

This approach offers stereochemical control and can be adapted to produce chiral variants if desired.

Stepwise Alkylation Using Protected Intermediates

A stepwise synthesis involving protection and deprotection steps can be employed to introduce the diethoxybutyl groups selectively:

  • Protection of methylamine nitrogen if necessary.
  • Alkylation with 4,4-diethoxybutyl halide or sulfonate ester.
  • Deprotection to yield the free bis-substituted methylamine.

This method is consistent with synthetic strategies used for complex amines and sulfonamide derivatives.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield Range Advantages Limitations
Nucleophilic substitution Methylamine, 4,4-diethoxybutyl halide Room temperature, base, solvent (EtOH/toluene) 70-90% Simple, catalyst-free, scalable Requires pure alkyl halide
Multicomponent condensation Methylamine, 4,4-diethoxybutanal, reducing agent Reflux in ethanol or toluene, 5-20 h 65-85% Potential stereocontrol, versatile Longer reaction times, multiple steps
Stepwise alkylation with protection Protected methylamine, alkylating agent Various, depending on protecting groups 60-80% Selective, adaptable More complex, requires protection/deprotection

Q & A

Q. What synthetic strategies are recommended for synthesizing Bis(4,4-Diethoxybutyl)methylamine, and how can side reactions be minimized?

A two-step approach is often employed: (i) alkylation of methylamine with 4,4-diethoxybutyl bromide under controlled pH (pH 8–9) to prevent over-alkylation, and (ii) purification via column chromatography using silica gel and a hexane/ethyl acetate gradient. Side reactions like di- or tri-alkylation can be minimized by maintaining stoichiometric control and low temperatures (0–5°C). Reaction progress should be monitored via thin-layer chromatography (TLC) and validated by 1H NMR^1 \text{H NMR} (e.g., disappearance of methylamine protons at δ 1.2–1.5 ppm) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • 1H NMR^1 \text{H NMR}: Key signals include methylamine protons (δ 2.3–2.5 ppm, singlet), ethoxy groups (δ 1.2–1.4 ppm, triplet for CH3_3; δ 3.4–3.6 ppm, quartet for CH2_2), and butyl chain protons (δ 1.5–1.7 ppm, multiplet).
  • IR: Stretching vibrations for C-O (1100–1250 cm1^{-1}) and N-CH3_3 (2800–2850 cm1_1) confirm functional groups. Purity is assessed via integration ratios in NMR and absence of extraneous peaks in IR .

Q. What solvent systems are optimal for recrystallizing this compound, and how does polarity affect yield?

A mixed solvent system (e.g., ethyl acetate/hexane, 1:3 v/v) provides high-purity crystals due to balanced polarity. Polar solvents like ethanol may reduce yield by dissolving the product, while non-polar solvents (hexane) alone may fail to dissolve impurities. Solubility studies at 25°C are critical for optimizing solvent ratios .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations and density functional theory (DFT) predict the compound’s reactivity in catalytic or biological systems?

MD simulations model conformational flexibility of the diethoxybutyl chains, revealing steric effects during ligand-receptor binding. DFT calculations (e.g., B3LYP/6-31G*) identify electron density distributions, predicting nucleophilic sites (e.g., methylamine nitrogen). These methods help rationalize experimental observations, such as preferential alkylation at the amine group over oxygen .

Q. What experimental and computational approaches resolve contradictions in reported thermal stability data for derivatives of this compound?

Discrepancies often arise from varying measurement conditions (e.g., TGA heating rates). A standardized protocol includes:

  • TGA: Heating rate of 10°C/min under N2_2, monitoring decomposition onset (typically 200–250°C for polyimide precursors).
  • MD simulations: Simulate thermal degradation pathways by calculating bond dissociation energies (e.g., C-N vs. C-O cleavage). Cross-validation with experimental data reduces ambiguity .

Q. How does the compound’s stereoelectronic profile influence its application in coordination polymers or supramolecular chemistry?

The methylamine group acts as a monodentate ligand, coordinating to metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) via the lone pair on nitrogen. The diethoxybutyl chains provide steric bulk, influencing polymer topology (e.g., 1D chains vs. 3D networks). X-ray crystallography and DFT-optimized structures (e.g., bond angles, coordination geometries) guide design of materials with tailored porosity or catalytic activity .

Q. What strategies mitigate toxicity risks during handling, given structural similarities to nitrogen mustards (e.g., bis(2-chloroethyl)methylamine)?

  • Engineering controls: Use fume hoods for synthesis/purification.
  • Analytical precautions: LC-MS/MS monitoring for trace degradation products (e.g., chloroethyl derivatives).
  • Substitution: Replace chlorinated precursors with safer analogs (e.g., bromides or iodides) where feasible. Toxicity predictions via QSAR models or in vitro assays (e.g., Ames test) are recommended .

Methodological Resources

  • Synthetic route optimization: Reference PubChem and CAS protocols for analogous amines .
  • Computational modeling: Use Gaussian or ORCA software for DFT, with validation against crystallographic data (e.g., CCDC entries) .
  • Safety protocols: Consult NIOSH guidelines for handling alkylamines and hazardous reagents .

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